molecular formula C8H14N8O6S B566480 4,6-Diamino-2-hydroxypyrimidine hemisulfate salt CAS No. 102783-19-7

4,6-Diamino-2-hydroxypyrimidine hemisulfate salt

Cat. No.: B566480
CAS No.: 102783-19-7
M. Wt: 350.31
InChI Key: ZLSLDSHQBJEJBG-UHFFFAOYSA-N
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Description

4,6-Diamino-2-hydroxypyrimidine hemisulfate salt, also known as 6-Aminocytosine hemisulfate salt, is a chemical compound with the linear formula C4H6N4O · 1/2H2SO4 . It has a molecular weight of 175.16 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string OS(O)(=O)=O.Nc1cc(N)nc(O)n1.Nc2cc(N)nc(O)n2 . The InChI representation is 1S/2C4H6N4O.H2O4S/c25-2-1-3(6)8-4(9)7-2;1-5(2,3)4/h21H,(H5,5,6,7,8,9);(H2,1,2,3,4) .


Physical and Chemical Properties Analysis

This compound is soluble in aqueous buffer . It is typically stored at room temperature .

Scientific Research Applications

Structural Characteristics and Drug Design

The structural characteristics of small-molecule antifolate compounds, such as those containing the 4,6-diaminopyrimidine moiety, are crucial for their role as dihydrofolate reductase (DHFR) inhibitors. These inhibitors are significant in treating infections and cancer. The geometry of these compounds, including their ring systems and hydrogen bond interactions, has been studied extensively. Such inhibitors are designed to mimic the natural substrates of DHFR, and their molecular conformations and interactions provide insights for drug design, especially in creating clinically useful antifolates (Schwalbe & Cody, 2006).

Environmental Remediation and Photodegradation

Research on the photodegradation of hydroxylated N-heteroaromatic derivatives, including hydroxypyrimidines, reveals the potential for environmental remediation. These studies investigate the kinetic behavior and mechanisms of photodegradation under natural-like conditions, utilizing sensitizers such as riboflavin. This work suggests that hydroxypyrimidines, which share structural similarities with 4,6-diamino-2-hydroxypyrimidine, can be efficiently degraded in aqueous solutions, offering pathways for the removal of related contaminants from natural waters (García & Amat-Guerri, 2005).

Advanced Oxidation Processes

The application of persulfate-based advanced oxidation processes (AOPs) in water treatment is another area of interest. These processes, which can involve different in-situ generated oxidants such as sulfate radical and singlet oxygen, are being explored as alternatives to traditional hydrogen peroxide-based AOPs. While the primary focus of this research is not directly on 4,6-diamino-2-hydroxypyrimidine, the study underscores the broader context of chemical oxidation in environmental remediation and the role of related compounds in facilitating or undergoing degradation processes (Lee, von Gunten, & Kim, 2020).

Catalysis and Synthetic Applications

Research on hybrid catalysts for synthesizing pyrano[2,3-d]pyrimidine scaffolds highlights the role of 4,6-diamino-2-hydroxypyrimidine derivatives in medicinal and pharmaceutical chemistry. These compounds are used as precursors in multicomponent reactions employing various catalysts, demonstrating the utility of 4,6-diamino-2-hydroxypyrimidine derivatives in creating biologically active molecules. This work illustrates the compound's significance in developing synthetic methodologies for pharmaceuticals (Parmar, Vala, & Patel, 2023).

Properties

IUPAC Name

4,6-diamino-1H-pyrimidin-2-one;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H6N4O.H2O4S/c2*5-2-1-3(6)8-4(9)7-2;1-5(2,3)4/h2*1H,(H5,5,6,7,8,9);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSLDSHQBJEJBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)N=C1N)N.C1=C(NC(=O)N=C1N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N8O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20745542
Record name Sulfuric acid--4,6-diaminopyrimidin-2(1H)-one (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102783-19-7
Record name Sulfuric acid--4,6-diaminopyrimidin-2(1H)-one (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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